(R)-4-Aminohex-5-enoic acid hydroChloride
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Overview
Description
®-4-Aminohex-5-enoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a carboxylic acid group, and a double bond within its six-carbon chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminohex-5-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.
Formation of the Double Bond: The double bond is introduced through a series of elimination reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-4-Aminohex-5-enoic acid hydrochloride often involve large-scale batch reactions. These methods prioritize cost-effectiveness and yield optimization. Common techniques include:
Catalytic Hydrogenation: Used to introduce the double bond.
Enzymatic Resolution: Employed to achieve the desired chirality.
Crystallization: Utilized for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Aminohex-5-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amino acids.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Epoxides: Formed from oxidation of the double bond.
Saturated Amino Acids: Resulting from reduction reactions.
Amides and Esters: Produced through substitution reactions involving the amino group.
Scientific Research Applications
®-4-Aminohex-5-enoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and transporters involved in amino acid metabolism.
Pathways: It can modulate pathways related to neurotransmitter synthesis and degradation, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Aminohex-5-enoic acid hydrochloride: The enantiomer of the compound, differing in its spatial configuration.
4-Aminobutyric acid (GABA): A structurally similar compound with a saturated carbon chain.
6-Aminohexanoic acid: Another related compound with a different chain length.
Uniqueness
®-4-Aminohex-5-enoic acid hydrochloride is unique due to its specific chiral configuration and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H12ClNO2 |
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Molecular Weight |
165.62 g/mol |
IUPAC Name |
(4R)-4-aminohex-5-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
FBNKOYLPAMUOHS-JEDNCBNOSA-N |
Isomeric SMILES |
C=C[C@@H](CCC(=O)O)N.Cl |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl |
Origin of Product |
United States |
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